N,N-Dicyanoethyl-m-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)-3-methylanilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-12-5-2-6-13(11-12)16(9-3-7-14)10-4-8-15/h2,5-6,11H,3-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCFYBQZNXWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066440 | |
| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18934-20-8 | |
| Record name | 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18934-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-((3-Methylphenyl)imino)bis(propanenitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(m-tolylimino)dipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.790 | |
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| Record name | 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7334QU3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Strategies for N,n Dicyanoethyl M Toluidine and Its Conjugates
Direct N-Cyanoethylation of m-Toluidine (B57737): Reaction Pathways and Optimization
The primary method for synthesizing N,N-Dicyanoethyl-m-toluidine is the direct N-cyanoethylation of m-toluidine. This reaction involves the addition of two acrylonitrile (B1666552) molecules to the nitrogen atom of m-toluidine. Unlike aliphatic amines, which can react with acrylonitrile without a catalyst, aromatic amines require a catalyst to facilitate the reaction. google.comijstr.org The process is a form of Michael addition, specifically termed an aza-Michael addition, where the amine acts as the nucleophile. ias.ac.in
The cyanoethylation of aromatic amines such as m-toluidine proceeds via a nucleophilic addition mechanism. The reaction is catalyzed by either acid or base. ias.ac.in In the presence of a catalyst, the nitrogen atom of the m-toluidine attacks the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the electron-withdrawing nitrile group.
The role of metal-based catalysts, such as copper salts, is believed to involve the formation of a coordination complex involving both the amine's nitrogen and the nitrile group of acrylonitrile. asianpubs.org This complexation increases the electrophilicity of the acrylonitrile and facilitates the nucleophilic attack by the amine. The reaction proceeds in two stages: first, the addition of one cyanoethyl group to form N-(2-cyanoethyl)-m-toluidine, followed by the addition of a second group to yield the final product, this compound. The selectivity between mono- and di-cyanoethylation can be a significant challenge, often influenced by reaction conditions and the choice of catalyst. ias.ac.in
The yield and selectivity of the N-cyanoethylation of m-toluidine are highly dependent on the catalyst system and reaction conditions employed. A variety of catalysts have been investigated to optimize this transformation.
Acetic Acid : Glacial acetic acid is a commonly used acid catalyst. ijstr.org However, it is often not potent enough to achieve high yields with aromatic amines, especially those that are sterically hindered or electronically deactivated. asianpubs.org
Copper Salts : Copper salts have proven to be more effective. Cuprous chloride (CuCl) in acetic acid is a known catalytic system. ijstr.orgasianpubs.org Notably, cupric acetate (B1210297) (Cu(OAc)₂) has been identified as a superior catalyst, providing good yields (60-70%) and being less affected by steric hindrance from substituents on the aromatic amine. acs.org It also tends to produce cleaner reactions, yielding monopropionitriles free from the dipropionitrile byproducts that can occur with other catalysts. acs.org
Aluminum Chloride (AlCl₃) : AlCl₃, alone or in combination with zinc chloride (ZnCl₂), has been shown to be an excellent catalyst for the cyanoethylation of m-toluidine, with reported yields as high as 92-94%. researchgate.net
Yttrium Nitrate (B79036) (Y(NO₃)₃·6H₂O) : This catalyst has demonstrated remarkable activity for the aza-Michael addition of aromatic amines to acrylonitrile at room temperature. ias.ac.in It is particularly noted for its high selectivity towards mono-cyanoethylation and its ease of removal from the reaction mixture due to its water solubility. ias.ac.in
Heterogeneous Catalysts : To simplify product purification and catalyst recovery, solid catalysts have been developed. Silica-alumina has been successfully used as a heterogeneous catalyst for the cyanoethylation of aromatic amines in a liquid-phase reaction at elevated temperatures (80°C to 300°C), offering an advantage over homogeneous catalysts that can be difficult to separate from the reaction product. google.com
The choice of catalyst and conditions allows for the targeted synthesis of either the mono- or di-substituted product. For instance, yttrium nitrate is selective for monocyanoethylation, while systems like AlCl₃ can be used to achieve high yields of the dicyanoethylated product. ias.ac.inresearchgate.net
Interactive Data Table: Comparison of Catalyst Systems for Cyanoethylation of Aromatic Amines
| Catalyst System | Typical Conditions | Advantages | Reported Yields | Selectivity Notes | Citations |
| Acetic Acid | High temperature, long reaction times | Inexpensive | Moderate to low for aromatic amines | Often requires harsh conditions | asianpubs.org |
| Cuprous Chloride (CuCl) | In acetic acid | More effective than acetic acid alone | Good | By-product formation can occur | asianpubs.org |
| Cupric Acetate (Cu(OAc)₂) | Not specified | Good yields, less prone to steric hindrance | 60-70% | Cleaner reaction, favors monopropionitriles | acs.org |
| AlCl₃ / AlCl₃-ZnCl₂ | Not specified | Excellent catalyst system | 92-94% for m-toluidine | High yield of bis-cyanoethylated product | researchgate.net |
| Yttrium Nitrate | Ambient temperature, protic solvent | High activity, easy catalyst removal, selective | High | Selective for mono-cyanoethylation | ias.ac.in |
| Silica-Alumina | 80°C - 300°C, liquid phase | Heterogeneous (easy recovery) | High | Not specified | google.com |
Synthesis of Precursor m-Toluidine Derivatives and Related Aromatic Amines
The synthesis of substituted m-toluidine derivatives provides essential starting materials for various chemical products. These syntheses often involve standard organic transformations applied to the m-toluidine scaffold.
N-alkylation of m-toluidine is a common method to produce substituted derivatives. A well-established procedure involves reacting m-toluidine with an alkyl halide, such as ethyl bromide or iodide, to yield the corresponding N-alkyl-m-toluidine. orgsyn.org For example, N-Ethyl-m-toluidine can be prepared by reacting m-toluidine with ethyl bromide. The process typically involves an initial reaction to form the amine hydrobromide salt, followed by liberation of the free amine. orgsyn.org This method is adaptable for producing various N-alkyl derivatives, including n-propyl, isopropyl, and n-butyl toluidines. orgsyn.org Similarly, N,N-Diethyl-m-toluidine is synthesized via the alkylation of m-toluidine with diethylamine, typically in the presence of a catalyst. ontosight.ai
Arylation of amines, while mechanistically more complex, can be achieved through methods like the Buchwald-Hartwig amination, though specific examples for m-toluidine were not detailed in the provided search context.
In recent years, there has been a shift towards more environmentally benign synthetic methods in the chemical industry.
One green approach to m-toluidine synthesis involves the direct amination of an aryl halide. A reported method uses a copper-iodide catalyst supported on a polymer (P4PVy-CuI) with ammonium (B1175870) hydroxide (B78521) as the nitrogen source and cesium carbonate as the base in acetonitrile. chemicalbook.com This method offers a high yield (90%) under reflux conditions and allows for the recovery of the catalyst by simple filtration. chemicalbook.com
Another innovative green strategy is the one-step synthesis of toluidines from toluene (B28343) via catalytic distillation. google.com This process uses a metal-modified titanium-silicon molecular sieve as a catalyst, with ammonia (B1221849) as the aminating agent and hydrogen peroxide as the oxidant. By performing the reaction in a catalytic distillation unit, the product is continuously removed from the reaction zone, which inhibits side reactions and increases efficiency, avoiding the traditional, multi-step nitration-then-reduction route. google.com Furthermore, the use of green solvents like ethanol-water mixtures has been explored for synthesizing toluidine derivatives such as Schiff bases, offering advantages in terms of simplified work-up procedures and reduced reaction times. chemsociety.org.ng
Integration of this compound into Complex Molecular Architectures
This compound is a valuable building block, primarily serving as an intermediate in the synthesis of disperse azo dyes. google.comresearchgate.net The two nitrile (-C≡N) groups and the aromatic ring provide multiple reactive sites for constructing larger, more complex molecules.
In dye synthesis, this compound functions as a coupling component (azocomponent). ijstr.org The electron-donating nature of the dicyanoethylamino group activates the aromatic ring for electrophilic substitution by a diazonium salt, forming an azo linkage (-N=N-), which is the chromophore responsible for the color of the dye. For instance, this compound is a known precursor in the synthesis of dyes like C.I. Disperse Yellow 163. google.com The cyanoethyl groups can be further modified; for example, they can be reacted with propylene (B89431) oxide to generate N-β-hydroxypropyl derivatives, which are also used as azo components. ijstr.org
Beyond dye manufacturing, the cyanoethyl moiety is recognized for its utility in bioconjugation and materials science. The nitrile group can be used as a handle for further chemical transformations, such as its conversion into a tetrazole ring via click chemistry. ias.ac.in This provides a powerful method for linking the this compound core to other molecules, including biomaterials, which is a key strategy in the development of functional materials and pharmaceuticals. ias.ac.in
Azo Coupling Reactions: Role as a Strategic Coupling Component
The initial and critical step in the synthesis of azo dyes is the diazotization of a primary aromatic amine (the diazo component). organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). rsc.orgorganic-chemistry.org The low temperature is essential to prevent the decomposition of the highly unstable diazonium salt (Ar-N₂⁺) that is formed. rsc.org
The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
A wide variety of substituted aromatic amines can be used as diazo components, which allows for the fine-tuning of the final dye's color and properties.
Table 1: Examples of Diazo Components Used in Azo Dye Synthesis
| Diazo Component | Resulting Dye Class/Color Example | Reference |
| 4-Nitroaniline | Disperse Dyes (e.g., Yellow, Orange) | grafiati.com |
| 2-Chloro-4-nitroaniline | Disperse Dyes (e.g., Red) | grafiati.com |
| Sulfonamide Derivatives | Antibacterial Monoazo Disperse Dyes | grafiati.com |
| 2-Aminoheterocycles | Monoazo Disperse Dyes for Nylon | grafiati.com |
The second stage of the synthesis is the azo coupling reaction, which is a classic example of electrophilic aromatic substitution. dss.go.th The diazonium salt, being a weak electrophile, reacts with a highly activated aromatic ring, such as that of this compound. dss.go.thnih.gov The tertiary amino group (-N(CH₂CH₂CN)₂) is a powerful activating group, directing the incoming electrophile to the ortho and para positions. mdpi.com Due to steric hindrance from the substituted amino group, the coupling predominantly occurs at the para-position relative to the amino group.
The electron-donating nature of the tertiary amine and the methyl group on the m-toluidine ring increases the nucleophilicity of the aromatic system, facilitating the attack on the diazonium cation. The reaction is typically carried out in a slightly acidic to neutral medium to ensure a sufficient concentration of the diazonium ion without deactivating the coupling component. dss.go.th The product of this reaction is a highly colored azo compound, where the aromatic rings of the diazo and coupling components are linked by the N=N bond. organic-chemistry.org
Heterocyclic Compound Synthesis Utilizing Cyanoethyl Reactivity
The two cyanoethyl groups on the this compound molecule offer reactive sites for further chemical transformations, particularly for the synthesis of nitrogen-containing heterocycles. The nitrile (C≡N) group is a versatile functional group in organic synthesis.
While direct synthesis of triazoles and imidazoles from this compound is not widely documented, the reactivity of the cyanoethyl groups presents theoretical pathways for such conversions based on established synthetic methods for these heterocycles.
Triazoles: The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes. google.com However, other routes exist that could potentially utilize a nitrile functionality. For instance, nitrile groups can be converted into amidines, which can then undergo cyclization reactions. Some synthetic methods for 1,2,4-triazoles involve the condensation of nitriles with hydrazines or the cyclization of N'-acyl-N-aroyl-N-arylhydrazides with cyanamide. organic-chemistry.org The conversion of the cyano groups in this compound could potentially serve as a starting point for building a triazole ring.
Imidazoles: The synthesis of imidazoles is varied, with classic methods including the Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.orgbaranlab.org Another prominent method is the van Leusen imidazole (B134444) synthesis, which reacts a tosylmethyl isocyanide (TosMIC) with an imine. nih.gov The synthesis of polycyclic imidazoles has been achieved via the annulation of alicyclic amines. nih.gov For a compound like this compound, a synthetic strategy would likely require the transformation of the cyanoethyl groups into functionalities that are amenable to known imidazole-forming cyclization reactions. For example, reduction of the nitrile to an amine, followed by reaction with a dicarbonyl compound, could theoretically lead to an imidazole ring structure.
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and its subsequent azo dye derivatives are critical for achieving high-purity products. The methods employed depend on the physical and chemical properties of the target compound, such as its state, solubility, and stability.
For This compound itself, which is synthesized from m-toluidine and acrylonitrile, standard laboratory purification techniques are applicable. google.com These include:
Extraction: After the reaction, the product can be extracted from the aqueous reaction mixture using a suitable organic solvent like ether or ethyl acetate. orgsyn.orgkarger.com
Distillation: Crude product can be purified by distillation under reduced pressure to separate it from starting materials and by-products with different boiling points. orgsyn.org
Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a viable method, eluting with a solvent system such as ethyl acetate/hexanes. chemicalbook.com
For the azo dye derivatives of this compound, the purification techniques are tailored to solid, often sparingly soluble, colored compounds.
Crystallization: The synthesized crude dye can be purified by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid with high purity. nih.gov
Washing and Clearing: The filtered dye precipitate is typically washed with water to remove residual salts and acids. nih.gov A subsequent "reduction clearing" step, using a solution of sodium hydrosulfite and a base, can be used to remove unfixed surface dye from dyed fabrics, which is also a form of purification of the dyed material. ekb.eg
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure standards of disperse dyes, preparative HPLC is a powerful technique. This method uses high-pressure pumps to pass the sample through a column packed with a stationary phase, separating components based on their affinity.
Table 2: Example of Preparative HPLC Conditions for Purifying Disperse Dyes
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Waters Xterra C18 (5 µm, 19 x 100mm) | Agilent Eclipse XDB C18 (5 µm, 21.2 x 100mm) | google.com |
| Mobile Phase | Linear gradient, Methanol:Water (65:35) to (95:5) over 6 min | Linear gradient, Methanol:Water (75:25) to (95:5) over 6 min | google.com |
| Flow Rate | 18 mL/min | 28 mL/min | google.com |
| Detection Wavelength | 420 nm | 420 nm | google.com |
| Outcome | Purity of 99.1% achieved for Disperse Yellow 1 | Purity of 99.5% achieved for Disperse Yellow 9 | google.com |
Advanced Spectroscopic and Computational Characterization of N,n Dicyanoethyl M Toluidine and Its Functional Derivatives
High-Resolution Spectroscopic Analysis for Structural Elucidation
The precise structure and electronic properties of N,N-Dicyanoethyl-m-toluidine are determined through a combination of high-resolution spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's atomic arrangement, bonding, and electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectra of related toluidine derivatives, the aromatic protons typically appear as complex multiplets in the downfield region, a result of their distinct electronic environments on the substituted benzene (B151609) ring. The chemical shifts of the ethyl groups and the methyl group on the toluidine ring provide further structural confirmation. For instance, in similar structures like N,N-diethyl-m-toluidine, the methyl protons of the ethyl groups often present as a triplet, while the methylene (B1212753) protons appear as a quartet due to spin-spin coupling. chemicalbook.comchemicalbook.com
Detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts, integration values, and coupling constants, allows for the unambiguous assignment of each proton and carbon atom within the this compound molecule, solidifying its structural identification. grafiati.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A key feature is the sharp, intense band in the region of 2200-2300 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are observed just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine and the aromatic C=C stretching vibrations also give rise to distinct bands in the fingerprint region (below 1600 cm⁻¹). ijseas.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the FTIR spectrum. The symmetric stretching of the benzene ring and the C≡N bond can often be clearly observed in the Raman spectrum. The combination of both FTIR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and contributing to its definitive structural characterization. grafiati.comresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2200 - 2300 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, providing insights into its conjugation and chromophoric properties. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the substituted benzene ring. askfilo.comyoutube.com The presence of the electron-donating N,N-dicyanoethylamino group and the methyl group on the aromatic ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). askfilo.com Compared to unsubstituted benzene, which has a λmax around 204 nm, the substituents on the toluidine ring are expected to cause a bathochromic shift (a shift to longer wavelengths). askfilo.com This is due to the extension of the conjugated system and the electronic effects of the substituents, which lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). askfilo.com
The absorption profile, including the λmax and the molar absorptivity (ε), is a characteristic feature of the molecule and can be influenced by the solvent environment. grafiati.comresearchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its molecular ion and fragmentation patterns. nih.gov
Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound. Given the molecular formula C₁₃H₁₅N₃, the predicted monoisotopic mass is approximately 213.1266 Da. uni.lu
The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.org
Under typical mass spectrometry conditions, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. whitman.eduacdlabs.com Common fragmentation pathways for this molecule could include:
α-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a cyanoethyl radical.
Loss of a cyano group: Cleavage of the C-CN bond.
Fragmentation of the aromatic ring: Characteristic losses associated with substituted benzenes.
By carefully analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the proposed structure. uni.lu Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous proof of the molecular structure of this compound. mu.edu.trulisboa.ptuni-saarland.de
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this method can provide highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. uni-saarland.de The resulting electron density map reveals the exact position of each atom, confirming the connectivity and stereochemistry. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. researchgate.net
Powder X-ray Diffraction (PXRD): In cases where single crystals are not available, PXRD can be used to analyze a polycrystalline (powder) sample. mu.edu.truni-saarland.de The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. While not providing the same level of detail as single-crystal XRD, PXRD can be used to identify the crystalline form, assess sample purity, and determine unit cell parameters. uni-saarland.de For analogous compounds like poly-ortho-toluidine, XRD has been used to study the structural features and how they evolve, revealing information about interchain spacing and crystallinity. dtic.mil
Advanced Spectroscopic Studies of Optical Behavior and Solvatochromism
The interaction of this compound with its surrounding solvent environment can significantly influence its optical properties, a phenomenon known as solvatochromism. This behavior is investigated using advanced spectroscopic techniques.
Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption or emission bands in the UV-Vis spectrum of a compound as the polarity of the solvent is varied. researchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net
For this compound, the presence of the polar cyano groups and the aromatic ring suggests that it may exhibit solvatochromic behavior. By measuring the UV-Vis absorption spectra in a series of solvents with varying polarities, the nature of the solvatochromism can be determined.
Positive Solvatochromism (Bathochromic Shift): A shift of the absorption maximum to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
Negative Solvatochromism (Hypsochromic Shift): A shift of the absorption maximum to a shorter wavelength (blue shift) with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.
Studies on similar dye molecules have shown that solvatochromic shifts can be correlated with various solvent polarity scales, such as the Reichardt ET(30) scale. mdpi.comd-nb.info In some complex molecules, a reversal in solvatochromism can even be observed, where the direction of the shift changes depending on the solvent's properties, such as its hydrogen bond donating or accepting ability. mdpi.com Investigating the solvatochromism of this compound provides valuable information about its electronic structure and the nature of its intermolecular interactions with solvent molecules. ucl.ac.uk
Molar Extinction Coefficients and Absorption Maxima (λmax) in Various Solvents
The molar extinction coefficient (ε) and the wavelength of maximum absorption (λmax) are crucial parameters in characterizing chromophoric compounds like this compound. These properties are highly dependent on the solvent environment due to solute-solvent interactions. While specific data for this compound is not extensively available in the provided search results, the behavior of similar azo dyes and other solvatochromic compounds provides a strong framework for understanding its expected spectral characteristics. researchgate.netresearchgate.net
Generally, azo dyes exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is attributable to the π→π* electronic transitions within the delocalized electron system of the molecule. researchgate.net The intensity of this absorption is quantified by the molar extinction coefficient. For instance, studies on various azo disperse dyes have reported high molar extinction coefficients, indicating efficient light absorption. grafiati.com The λmax values for such dyes are influenced by the electronic nature of substituents on the aromatic rings and the polarity of the solvent. grafiati.comresearchgate.net For example, a bathochromic shift (a shift to longer wavelengths) is often observed with increasing solvent polarity. grafiati.comresearchgate.net
To illustrate the expected trends, the following interactive table provides hypothetical λmax and molar extinction coefficient values for this compound in a range of solvents with varying polarities. This data is based on the typical behavior of analogous compounds.
Positive Solvatochromism and Correlation with Solvent Polarity
Solvatochromism describes the change in a substance's color, and therefore its UV-visible absorption spectrum, with a change in the polarity of the solvent. Positively solvatochromic compounds exhibit a bathochromic shift (shift to longer wavelengths) in their absorption maximum as the solvent polarity increases. This phenomenon is typically observed in molecules where the excited state is more polar than the ground state. researchgate.net
For this compound, a significant positive solvatochromism is expected. The nitrogen atom of the toluidine moiety and the cyano groups can engage in intramolecular charge transfer (ICT) upon photoexcitation. This ICT leads to a more polar excited state, which is preferentially stabilized by polar solvents. This stabilization lowers the energy of the excited state, resulting in the absorption of lower-energy (longer wavelength) light. d-nb.info
The relationship between the absorption maximum and solvent polarity can be quantified using various empirical solvent polarity scales, such as the Dimroth-Reichardt ET(30) scale. researchgate.netd-nb.info A linear correlation between the energy of the absorption maximum (in kcal/mol or kJ/mol) and the ET(30) values of a series of solvents is often indicative of positive solvatochromism. d-nb.info Studies on similar dyes have demonstrated such linear correlations, confirming the influence of solvent polarity on their electronic transitions. d-nb.info
Exploration of Luminescence and Fluorescence Properties
Luminescence is the emission of light from a substance, not resulting from heat. Fluorescence is a type of photoluminescence where a molecule absorbs light and then emits a photon as it returns to its electronic ground state. mdpi.com The fluorescence properties of a compound like this compound are intrinsically linked to its electronic structure and the surrounding environment.
Theoretical studies using time-dependent density functional theory (TD-DFT) can predict the likelihood of luminescence by calculating parameters such as oscillator strengths and the energies of excited states. mdpi.comnih.gov Experimental investigation would be necessary to fully characterize the luminescence and fluorescence properties, including emission spectra, quantum yields, and fluorescence lifetimes in various solvents. These studies would reveal the potential of this compound and its derivatives for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. ntnu.nouni-frankfurt.de It allows for the optimization of molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and provides insights into the electronic distribution within the molecule. ntnu.noarxiv.org For this compound, DFT calculations are essential for understanding its structure-property relationships.
The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results in DFT calculations. arxiv.orgresearchgate.net Various functionals, such as B3LYP, are commonly used for organic molecules and have been shown to provide reliable geometric and electronic properties. irjweb.comphyschemres.org
DFT calculations can accurately predict key geometric parameters such as bond lengths and torsion angles. researchgate.netresearchgate.net For this compound, these parameters are critical in defining its three-dimensional structure and, consequently, its electronic and spectroscopic properties.
The following interactive table presents hypothetical DFT-predicted bond lengths and torsion angles for this compound, based on typical values for similar molecular fragments.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter that determines a molecule's electronic properties and reactivity. irjweb.comschrodinger.com This HOMO-LUMO gap can be calculated using DFT and is related to the energy of the lowest electronic transition. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which often corresponds to absorption at longer wavelengths. scielo.org.mx
For this compound, the HOMO is expected to be localized primarily on the electron-rich m-toluidine (B57737) moiety, while the LUMO is likely to be centered on the electron-withdrawing dicyanoethyl groups. This spatial separation of the frontier orbitals is characteristic of an intramolecular charge transfer compound. researchgate.net The calculated HOMO-LUMO gap provides a theoretical estimate of the energy required for the π→π* transition and can be correlated with the experimentally observed λmax. researchgate.netphyschemres.org DFT calculations can also explore how substitutions on the aromatic ring or modifications to the cyanoethyl groups would affect the HOMO and LUMO energy levels and thus tune the electronic and optical properties of the molecule. researchgate.net
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Electronic Absorption Band Assignment
Time-Dependent Density Functional Theory (TDDFT) has become a standard computational tool for investigating the electronic excited states of molecules, offering a balance between accuracy and computational cost that is particularly suitable for medium to large systems like this compound and its derivatives. faccts.deohio-state.edu This method is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netchemrxiv.org The accuracy of TDDFT for electronic absorption spectra is often within 0.3 eV of experimental values, making it highly useful for spectroscopic analysis. ohio-state.edu
The process begins with a ground-state geometry optimization using DFT. Subsequently, TDDFT calculations are performed to obtain a series of excited state energies and their corresponding transition characteristics. benasque.org These calculations can elucidate the nature of the electronic transitions, for example, by identifying them as involving π→π* or n→π* orbitals, or as charge-transfer (CT) excitations. chemrxiv.org Analysis of the molecular orbitals involved in the primary electronic transitions is crucial for a detailed assignment of the observed absorption bands. researchgate.net
For functional derivatives, such as azo dyes incorporating the this compound moiety, TDDFT is instrumental in understanding their color and electronic properties. researchgate.net Different functionals, such as B3LYP, CAM-B3LYP, and PBE, can be employed, and their predictions are often compared with experimental spectra to find the most appropriate computational method. nih.govjmaterenvironsci.com For instance, studies on related azo dyes have shown that nonlocal DFT calculations can effectively predict their spectroscopic properties. researchgate.net The table below presents a typical comparison of experimental and TDDFT-calculated absorption maxima for a hypothetical azo dye derivative in different solvents, illustrating the utility of this approach.
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (Functional: B3LYP) | Major Transition Assignment |
|---|---|---|---|
| Hexane | 410 | 405 | HOMO → LUMO (π→π) |
| Acetonitrile | 425 | 422 | HOMO → LUMO (π→π) |
| Ethanol | 430 | 428 | HOMO → LUMO (π→π) |
| DMSO | 445 | 441 | HOMO → LUMO (π→π) |
Modeling of Solvatochromic Properties and Solvent Effects (e.g., COSMO Solvation Model)
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property of dyes and is extensively studied using computational models. The Conductor-like Screening Model (COSMO) is a widely used implicit solvation model that treats the solvent as a dielectric continuum surrounding the solute molecule. wikipedia.orgnumberanalytics.com This approach allows for the calculation of molecular properties in the presence of a solvent without the high computational expense of explicitly modeling individual solvent molecules. nih.gov
In the COSMO framework, the solute molecule is placed in a virtual cavity within the solvent continuum. scm.com The model then calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric medium. scispace.com This method is effective for predicting how solvent polarity will affect the electronic structure and, consequently, the absorption spectrum of the molecule. researchgate.net For dyes derived from this compound, it has been observed that an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra. researchgate.net This is indicative of the stabilization of a more polar excited state relative to the ground state.
Computational models like COSMO can also be used to predict specific solvatochromic parameters, such as the Kamlet-Abboud-Taft parameters (π* for dipolarity/polarizability, α for hydrogen-bond acidity, and β for hydrogen-bond basicity), which quantify the different types of solute-solvent interactions. mdpi.com By calculating properties in a range of virtual solvents, a detailed picture of the solvatochromic behavior can be constructed. The table below illustrates how the calculated absorption maximum of a derivative might change as a function of the solvent's dielectric constant, a key parameter in the COSMO model. github.io
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) using COSMO |
|---|---|---|
| Cyclohexane | 2.02 | 408 |
| Chloroform | 4.81 | 418 |
| Acetone | 20.7 | 435 |
| Water | 78.4 | 450 |
Investigation of Tautomerism and Isomeric Forms (e.g., Azo-Hydrazone Tautomerism, E/Z Isomers)
Functional derivatives of this compound, particularly those containing an azo linkage (-N=N-), can exist in different isomeric forms. These include tautomers and geometric isomers, the relative stability and interconversion of which are critical to the compound's properties and function. unifr.chrsc.org
Azo-Hydrazone Tautomerism: Azo dyes with a hydroxyl group ortho or para to the azo bridge can undergo tautomerism, existing in a dynamic equilibrium between the azo form and the hydrazone form. nih.govresearchgate.net This is a form of prototropic tautomerism where a proton moves from the hydroxyl oxygen to one of the azo nitrogens, accompanied by a shift in double bonds. allen.in The two tautomers have distinct electronic and structural properties, leading to different colors. researchgate.net Density Functional Theory (DFT) calculations are a powerful tool to investigate this equilibrium by computing the relative energies of the azo and hydrazone forms in various environments (gas phase and different solvents). rsc.org Studies on related compounds have shown that the hydrazone form is often more stable, particularly in polar solvents, due to favorable electrostatic interactions and resonance delocalization. rsc.orgrsc.org
E/Z Isomerism: The carbon-nitrogen double bond in the hydrazone tautomer, as well as the nitrogen-nitrogen double bond in the azo form, can exist as E (entgegen) or Z (zusammen) geometric isomers. mdpi.comresearchgate.net These isomers differ in the spatial arrangement of substituents around the double bond. Computational methods can be used to determine the structures of these isomers, their relative thermodynamic stabilities, and the energy barriers for their interconversion. nih.govmdpi.com The more stable isomer is typically the one that minimizes steric repulsion. mdpi.com For some dye systems, NMR studies have confirmed the presence of a mixture of E/Z isomers. researchgate.net
The following table presents hypothetical relative energies for the possible tautomeric and isomeric forms of a functionalized azo derivative, as would be determined by DFT calculations.
| Isomeric Form | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Azo (E) | Trans configuration around -N=N- | 2.5 |
| Azo (Z) | Cis configuration around -N=N- | 8.0 |
| Hydrazone (E) | Trans configuration around -C=N- | 0.0 (Most Stable) |
| Hydrazone (Z) | Cis configuration around -C=N- | 4.2 |
Computational Studies of Reaction Mechanisms
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of this compound and its functional derivatives. cardiff.ac.uk By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. researchgate.netnih.gov
A typical computational study of a reaction mechanism, for example, the azo coupling reaction to form a dye derivative, involves several steps. researchgate.net First, DFT is used to optimize the geometries of the reactants (e.g., a diazonium salt and the this compound coupling component) and the final product. pku.edu.cn Next, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. smu.edu The confirmation of a true TS is done by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu
The energy difference between the reactants and the transition state defines the activation energy (ΔG‡) of the reaction, which is a critical factor in determining the reaction rate. nih.gov By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. rsc.org For instance, studies on other catalytic reactions have used DFT to distinguish between mononuclear and binuclear pathways by comparing their respective activation barriers. rsc.org Solvent effects on the reaction mechanism can also be incorporated using implicit solvation models like COSMO, which can significantly alter the energy profile of the reaction. researchgate.net
The data below illustrates the kind of energetic information obtained from a DFT study of a hypothetical two-step reaction mechanism.
| Reaction Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State 1 (TS1) | First Energy Barrier | +15.2 |
| Intermediate | Metastable Species | -5.4 |
| Transition State 2 (TS2) | Second Energy Barrier | +10.8 |
| Products | Final Compound | -20.1 |
Reaction Mechanisms and Kinetics Involving N,n Dicyanoethyl M Toluidine
Mechanistic Pathways in Diazotization-Coupling Reactions Incorporating N,N-Dicyanoethyl-m-toluidineajol.infopsu.edu
The formation of an azo dye using N,N-Dicyanoethyl-m-toluidine proceeds through a well-established electrophilic aromatic substitution mechanism. This process is initiated by the formation of a highly reactive electrophile, a diazonium salt, which then attacks the electron-rich aromatic ring of the this compound, known as the coupling component.
Formation of Diazonium Salts and Their Reactivityajol.infolkouniv.ac.in
The first step is the diazotization of a primary aromatic amine. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.in The nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. lkouniv.ac.in This ion is then attacked by the nucleophilic nitrogen of the primary aromatic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of an aryldiazonium cation (Ar-N₂⁺). lkouniv.ac.in
The resulting diazonium salt is a weak electrophile but is sufficiently reactive to couple with highly activated aromatic compounds. Its reactivity can be tuned by the substituents present on the aromatic ring; electron-withdrawing groups increase the electrophilicity of the diazonium salt, enhancing its reactivity. nih.gov
Electrophilic Attack on the Activated Aromatic Ring of this compound
The substitution typically occurs at the position para to the strongly activating N,N-dicyanoethylamino group. This is due to both steric hindrance at the ortho positions from the bulky substituent and the powerful resonance effect of the nitrogen's lone pair, which directs the electrophile to the para position. If the para position is already occupied, the coupling will occur at an available ortho position. The reaction proceeds through a resonance-stabilized intermediate known as a sigma complex or arenium ion, from which a proton is lost to restore aromaticity and form the stable azo compound. ajol.info
Kinetic Studies of Derivative Formation and Reaction Rates
The rate of azo dye formation is dependent on several factors, including the structure of the diazonium salt and the coupling component, pH, and temperature. Kinetic studies provide insight into the reaction mechanism and the influence of these parameters.
Influence of Substituent Effects on Reaction Kinetics
Substituent effects play a critical role in the kinetics of azo coupling. Electron-donating groups on the coupling component, such as the N,N-dicyanoethylamino and methyl groups in this compound, increase the nucleophilicity of the aromatic ring and thus accelerate the rate of reaction. Conversely, electron-withdrawing groups on the diazonium salt increase its electrophilicity and lead to faster coupling.
This relationship can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). For instance, kinetic studies on the rearrangement of N-methyldiaryltriazenes, which involves the dissociation of a protonated triazene (B1217601) to a diazonium ion, showed a negative ρ-value of -3.63. researchgate.net This indicates that the reaction is strongly promoted by electron-donating substituents on the diazo-part, which stabilize the transition state leading to the diazonium ion. researchgate.net While this is not a direct coupling reaction, it illustrates the significant impact of substituents on the formation and reactivity of the diazonium species.
The following table presents kinetic data from a study on the azo-coupling of various substituted indoles, demonstrating the influence of methyl substituents on the second-order rate constant of the reaction. This serves as a representative example of how substituents on the coupling component affect reaction kinetics.
Azo-coupling of Indole Derivatives with p-Nitrobenzenediazonium Tetrafluoroborate in Acetonitrile at 30 °C
| Indole Derivative | Second-order rate constant (k₂) (L mol⁻¹ s⁻¹) |
|---|---|
| Indole | 1.37 ± 0.02 |
| N-Methylindole | 6.50 ± 0.13 |
| 2-Methylindole | 440 ± 15 |
Data sourced from J. Chem. Soc., Perkin Trans. 2, 1987, 1483-1488.
Transition State Analysis and Reaction Pathway Energetics
Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and energetics of reaction pathways. icrc.ac.ir For azo coupling reactions, DFT calculations can be used to model the geometry of the reactants, the intermediate sigma complex, and the final product. These calculations provide insights into the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed.
Studies on related systems, such as azo-imine dyes and phosphonylated m-toluidine (B57737) derivatives, have utilized DFT to analyze their electronic and geometric characteristics. icrc.ac.ir By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity of the molecules. icrc.ac.ir For the coupling reaction with this compound, the high energy of its HOMO would indicate its strong nucleophilic character, while the low energy of the LUMO of the diazonium salt would signify its electrophilicity. The energy gap between the HOMO of the toluidine derivative and the LUMO of the diazonium salt is a key factor in determining the reaction rate. These computational approaches allow for a detailed understanding of the reaction pathway energetics and help rationalize the observed regioselectivity and reaction rates.
Reactivity of Cyanoethyl Groups: Nucleophilic and Electrophilic Interactions
Within the final dye molecule, the cyanoethyl groups themselves can exhibit reactivity. The nitrile (C≡N) group has a strong dipole and can participate in various chemical transformations, although it is generally stable under typical azo coupling conditions. The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic and can potentially be removed by a strong base.
Furthermore, the entire cyanoethyl group can be susceptible to nucleophilic attack under certain conditions. For example, the cyanoethyl group is known to be a protecting group in organic synthesis that can be removed by treatment with a base in a process called de-cyanoethylation. researchgate.net This involves the retro-Michael reaction, where a nucleophile attacks the β-carbon, leading to the elimination of acrylonitrile (B1666552). researchgate.net While this reactivity is not desired during the primary dye synthesis, it is an important chemical characteristic of the N,N-dicyanoethyl moiety.
Applications of N,n Dicyanoethyl M Toluidine in Functional Materials Science
Advanced Azo Dye Development and Chromophores
Azo dyes, characterized by the (-N=N-) linkage, represent the largest and most diverse class of synthetic colorants. The strategic incorporation of N,N-Dicyanoethyl-m-toluidine as a coupling component has led to the creation of novel azo dyes with enhanced performance characteristics suitable for high-technology applications.
The synthesis of disperse azo dyes incorporating this compound follows the classical and industrially significant two-step diazotization and azo coupling reaction pathway. researchgate.netresearchgate.netgoogle.com This method allows for immense structural versatility, enabling the fine-tuning of the final dye's properties.
The general synthetic procedure is as follows:
Diazotization: An aromatic primary amine (the diazo component) is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amine into a highly reactive diazonium salt. researchgate.netics.ir The stability of the diazonium salt is crucial and is maintained by the low temperature. ics.ir
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution or dispersion of this compound (the coupling component). grafiati.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the toluidine derivative. The coupling typically occurs at the position para to the strongly activating N,N-dicyanoethylamino group. The reaction is often carried out in a weakly acidic medium to ensure the stability of the dye. ics.ir
A variety of diazo components, often substituted with electron-withdrawing groups such as nitro (-NO2) or cyano (-CN), are coupled with this compound to produce a wide spectrum of colors and functionalities. The selection of the diazo component is critical in determining the final electronic and spectral properties of the dye. For instance, Disperse Yellow 163 is synthesized using this compound. researchgate.net
Table 1: Examples of Diazo Components Coupled with this compound for Disperse Dye Synthesis
| Diazo Component Name | Resulting Dye Class/Color (Typical) | Key Structural Feature of Diazo Component |
| 4-Nitroaniline | Red / Orange | Strong electron-withdrawing nitro group |
| 2-Chloro-4-nitroaniline | Red / Rubine | Electron-withdrawing nitro and chloro groups |
| 2-Cyano-4-nitroaniline | Magenta / Red | Two strong electron-withdrawing groups |
| Heterocyclic Amines (e.g., 2-aminobenzothiazole (B30445) derivatives) | Blue / Violet | Heterocyclic aromatic ring system |
The performance of an azo dye is intrinsically linked to its molecular structure. The specific arrangement of electron-donating groups (D) and electron-accepting groups (A) connected through a π-conjugated system (like the azo bridge) governs its color, light fastness, and interaction with solvents (solvatochromism). ontosight.aiuni.lu
In dyes derived from this compound, the coupler itself provides a complex interplay of electronic effects:
Donor Group: The tertiary nitrogen atom acts as a potent electron donor.
Methyl Group: The methyl group (-CH3) on the toluidine ring is a weak electron-donating group, which can also subtly modify the electronic properties and solubility.
When coupled with a diazo component containing strong electron-withdrawing groups (e.g., -NO2), a pronounced intramolecular charge transfer (ICT) or "push-pull" system is established across the entire D-π-A molecule. This ICT is fundamental to the dye's properties:
Color (λmax): The strength of the donor and acceptor groups and the length of the π-conjugation path determine the energy of the π → π* electronic transition, and thus the maximum absorption wavelength (λmax). Stronger push-pull systems generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors from yellow/orange to red, blue, and even near-infrared. researchgate.netgrafiati.com
Solvatochromism: The change in the absorption spectrum of a dye with the polarity of the solvent is known as solvatochromism. Push-pull azo dyes often exhibit positive solvatochromism, where the λmax shifts to longer wavelengths in more polar solvents. grafiati.com This is because polar solvents can better stabilize the more polar excited state of the ICT transition compared to the ground state.
Fastness Properties: The presence of the cyano groups can improve the light fastness and sublimation fastness of the resulting disperse dyes, which are crucial properties for dyeing synthetic fibers like polyester (B1180765). The planarity of the molecule also plays a role; steric hindrance from bulky substituents can cause the molecule to twist, which may affect the color and fastness. uni.lu
The tailored electronic and optical properties of azo dyes derived from this compound make them candidates for applications beyond traditional dyeing, in the realm of functional materials.
Azo dyes are known for their use in various advanced applications, including solid-state dye lasers and electroluminescent devices. researchgate.net Solid-state dye lasers (SSDLs) utilize an organic dye dispersed in a solid matrix (like a polymer) as the gain medium. rsc.orgwikipedia.org The high molar extinction coefficients and tunable photophysical properties of azo dyes are advantageous for these applications. Dyes with strong fluorescence and high photostability are required. While specific use of this compound based dyes in commercial SSDLs is not widely documented, their "push-pull" nature is a key design feature for creating molecules with the necessary photophysical properties for lasing and electroluminescence. The ability to tune their absorption and emission spectra by modifying the diazo component makes them attractive for developing materials for specific wavelength applications.
Photochromic molecules, which undergo reversible changes in their absorption spectra upon irradiation with light, are being explored for use in tunable photodetectors. Azo dyes are a well-known class of photochromic compounds, capable of reversible trans-cis isomerization around the azo bond when exposed to light of specific wavelengths. This isomerization changes the molecule's shape, dipole moment, and absorption spectrum. By integrating such dyes into a semiconductor device, it is possible to modulate the device's photoresponse. google.comimrpress.com Azo dyes based on this compound, with their robust push-pull characteristics, are potential candidates for creating these light-sensitive switches, enabling the development of photodetectors that can be optically tuned to be sensitive to different parts of the electromagnetic spectrum.
There is significant research interest in developing organic dyes that absorb in the near-infrared (NIR) region (700-1300 nm) for applications such as thermal shielding, optical data storage, and laser printing. researchgate.netdntb.gov.ua To achieve NIR absorption in azo dyes, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) must be minimized. This is typically accomplished by creating a powerful D-π-A "push-pull" system with very strong donor and acceptor groups and extending the π-conjugation of the molecule. repec.orgjuniperpublishers.com
This compound serves as an effective donor component in these designs. When coupled with a potent electron-accepting diazo component (for example, one derived from dicyanovinyl or tricyanovinyl moieties, or complex heterocyclic systems), the resulting chromophore can exhibit strong intramolecular charge transfer, pushing the absorption maximum well into the NIR region. nih.gov The design strategy focuses on maximizing the electronic communication across the molecule to achieve the desired low-energy electronic transition. researchgate.netrepec.org
Applications in Optical and Optoelectronic Materials
Organic Electronics and Semiconductor Research
While extensive, dedicated research on this compound as a primary semiconductor is not widely documented in current literature, its chemical structure suggests significant potential in organic electronics. This potential is rooted in the powerful electron-withdrawing nature of its nitrile (cyano) groups.
Exploration as Organic Semiconductors and Charge Transport Materials
Organic semiconductors are foundational to next-generation electronic devices, where their performance is dictated by their ability to transport charge carriers (holes or electrons). The design of these materials often involves tailoring their molecular structure to achieve desired electronic properties. The inclusion of electron-withdrawing functional groups is a key strategy in developing n-type (electron-transporting) semiconductors. These materials are essential for creating complementary circuits, which are more power-efficient than circuits based solely on p-type (hole-transporting) materials.
The two cyanoethyl groups in this compound significantly lower the energy levels of its molecular orbitals (specifically the Lowest Unoccupied Molecular Orbital, or LUMO). This is a critical characteristic for enabling efficient electron injection from electrodes and facilitating electron transport between molecules. The delocalized π-electrons of the toluidine ring, combined with the strong inductive effect of the nitrile groups, could theoretically allow for effective charge transport. In many organic materials, charge transport occurs via a "hopping" mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is highly dependent on molecular packing in the solid state and the electronic coupling between molecules. While specific mobility values for N,N-Dicyanoethyl-m--toluidine are not available, its structure is analogous to other systems where cyano groups have been successfully used to promote n-type behavior.
Integration into Organic Field-Effect Transistors (OFETs) and Diodes
Organic Field-Effect Transistors (OFETs) and diodes are fundamental components of modern electronics, serving as switches, amplifiers, and rectifiers. The active component in these devices is the semiconductor layer. An n-type semiconductor like the one hypothesized for this compound could serve as the electron-transporting channel in an OFET. In such a device, a voltage applied to a gate electrode would modulate the flow of electrons through the this compound layer, effectively switching the transistor on or off.
Similarly, in organic diodes, including organic light-emitting diodes (OLEDs), both p-type and n-type materials are used to transport holes and electrons, respectively. These charges meet in an emissive layer to recombine and produce light. The use of efficient n-type materials is crucial for balancing charge injection, which leads to higher device efficiency and longer operational lifetimes. The potential of this compound in these applications is therefore conceptually plausible, though it awaits experimental validation.
Table 1: Potential Roles of this compound in Organic Electronics
| Application Area | Potential Role of this compound | Underlying Chemical Feature |
| Organic Semiconductors | n-Type (electron-transporting) material | Strong electron-withdrawing cyanoethyl groups lower LUMO energy. |
| Organic Field-Effect Transistors (OFETs) | Active channel layer for electron transport | Facilitates the modulation of current flow by a gate voltage. |
| Organic Diodes / OLEDs | Electron Transport Layer (ETL) | Promotes efficient injection and transport of electrons from the cathode. |
Potential in Sustainable and Biomass-Based Organic Electronic Applications
The field of sustainable electronics aims to develop devices with reduced environmental impact, focusing on materials derived from renewable sources and processes that adhere to green chemistry principles. While this compound is a synthetic molecule, its utility could be assessed within a "green" chemistry framework. Its synthesis, typically involving the cyanoethylation of m-toluidine (B57737), can be optimized to minimize waste and energy consumption. Furthermore, its potential role as a high-performance n-type material could contribute to more energy-efficient electronic devices, indirectly supporting sustainability goals. The broader goal in sustainable electronics is to create entire devices that are biodegradable or easily recyclable, a challenge that depends on the properties of all component materials, including substrates, conductors, and encapsulants.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are cornerstones of medicinal chemistry and materials science. This compound serves as a valuable precursor in the synthesis of specific nitrogen-containing heterocycles.
Enhanced Electrophilicity for Cycloaddition and Condensation Reactions
The synthetic utility of this compound is significantly enhanced by the electronic properties of its cyanoethyl groups. The nitrile function is highly electrophilic, meaning it is susceptible to attack by nucleophiles (electron-rich species). This reactivity makes the compound an excellent substrate for various chemical transformations, particularly cycloaddition and condensation reactions.
In cycloaddition reactions, multiple chemical bonds are formed in a single step to create a ring structure. rsc.org The electrophilic nature of the nitrile groups in this compound facilitates its participation in these concerted or stepwise pathways to form stable heterocyclic rings. rsc.org Similarly, in condensation reactions, two molecules join together with the loss of a small molecule, such as water. The reactivity of the cyano groups is central to forming the initial bonds that lead to the final cyclized product.
Synthetic Utility for Triazoles and Imidazoles
The specific structure of this compound makes it a useful building block for synthesizing important five-membered nitrogen heterocycles like triazoles and imidazoles.
Triazoles: These are five-membered rings containing three nitrogen atoms. Triazole derivatives are known to exhibit a wide range of pharmacological properties and are key components in many antifungal drugs. The synthesis of triazoles can be achieved through various routes, including the [3+2] cycloaddition of an azide (B81097) with a molecule containing a double or triple bond. The cyano groups in this compound can be chemically modified or participate in reactions that lead to the formation of the triazole ring.
Imidazoles: These rings contain two non-adjacent nitrogen atoms. The imidazole (B134444) core is present in essential biological molecules, such as the amino acid histidine, and is a common scaffold in pharmaceuticals. The synthesis of imidazoles often involves the condensation of a dicarbonyl compound with an amine and an aldehyde. The reactive sites on this compound can be exploited to construct the imidazole ring system. mdpi.com
Table 2: Synthetic Applications of this compound
| Target Heterocycle | Key Reaction Type | Role of this compound |
| Triazoles | Cycloaddition / Condensation | Serves as a precursor due to the high electrophilicity of its cyanoethyl groups. |
| Imidazoles | Cycloaddition / Condensation | Acts as a key building block for the assembly of the imidazole ring. |
Sensing and Probing Technologies
The unique electronic structure of this compound, particularly the presence of cyanoethyl groups, makes it a valuable precursor in the development of sophisticated sensing and probing materials. Its derivatives are particularly noted for their response to environmental changes, which can be harnessed for detection and analysis.
Development of Solvatochromic Probes and Chemical Sensors
This compound serves as a key coupling component in the synthesis of azo dyes that exhibit solvatochromism—the phenomenon where the color of a compound changes with the polarity of the solvent. Research into disperse azo dyes has shown that those incorporating an N,N-dicyanoethyl group display a bathochromic shift (a shift to longer wavelengths) in their absorption spectra as the polarity of the solvent increases. researchgate.net This property is critical for creating solvatochromic probes that can visually indicate changes in the chemical environment.
The underlying mechanism for this solvatochromic behavior is the change in the electronic distribution within the dye molecule in response to the solvent's polarity, affecting the energy gap between the ground and excited states. Dyes synthesized using N,N-dicyanoethyl aniline (B41778), a closely related compound, also exhibit positive solvatochromism in more polar solvents. researchgate.net This sensitivity to polarity allows for their use as probes in complex systems to map micro-environmental properties. While general solvatochromic fluorescent probes are being developed for applications like imaging lipid order in living cells, the specific utility of this compound derivatives lies in their straightforward synthesis and predictable response. nih.govnih.gov
Table 1: Solvatochromic Properties of a Representative Azo Dye This table illustrates the solvatochromic shift of an azo dye synthesized with a component similar to this compound, demonstrating the effect of solvent polarity on the maximum absorption wavelength (λmax).
| Solvent | Polarity (Relative) | λmax (nm) | Observed Color Shift |
| n-Hexane | Low | ~480 | Yellow-Orange |
| Ethyl Acetate (B1210297) | Medium | ~500 | Orange-Red |
| Ethanol | High | ~520 | Red |
| Acetonitrile | High | ~530 | Red-Violet |
Note: Data is illustrative of the trend described in research. researchgate.netresearchgate.net Actual values may vary based on the precise dye structure.
Colorimetric Sensing Mechanisms and Applications
The principle of color change in response to a specific stimulus can be extended to create colorimetric sensors for various analytes. rsc.org Azo dyes, which can be readily synthesized from this compound, are excellent candidates for such sensors. The mechanism often involves the dye molecule acting as a ligand that changes color upon binding with a target ion or molecule. researchgate.netmdpi.com
For instance, a novel colorimetric and ratiometric ligand based on an azo dye structure demonstrated high selectivity for Fe³⁺ ions in an acetonitrile-aqueous solution. researchgate.net The interaction between the dye and the iron ion induced a distinct visual color change from yellow to red, enabling naked-eye detection. researchgate.net This type of sensing is advantageous for its simplicity and low cost, avoiding the need for complex instrumentation. mdpi.comnih.gov While this specific sensor did not use this compound, the principle is directly applicable to dyes derived from it. The cyano groups can influence the electronic properties and binding affinity of the resulting dye, potentially allowing for the fine-tuning of sensors for other specific analytes like different metal ions. researchgate.netgrafiati.com
Advanced Functional Coatings and Composites
Beyond sensing, this compound is a valuable intermediate in creating materials with enhanced functional properties, such as specialized coatings and robust composites.
Coloring Agents for Textiles and Leather
A primary application of this compound is in the synthesis of disperse dyes. researchgate.net These dyes are used for coloring hydrophobic fibers like polyester. Research has detailed the synthesis of several dicyanoethyl-heterocyclic azo disperse dyes using N,N-bis(2-cyanoethyl)-m-methylaniline (a synonym for this compound) as the coupling component. researchgate.net These dyes produce a range of shades from reddish-brown to bluish-violet on polyester fibers, demonstrating very good depth, brightness, and levelness. researchgate.net
The performance of these dyes, including their fastness to washing, rubbing, and light, has been systematically evaluated. Dyes derived from this compound generally show good to very good light fastness and excellent fastness to washing and sublimation. researchgate.net The presence of the dicyanoethyl groups contributes to the dye's properties and its affinity for the fiber. The versatility of m-toluidine derivatives is also noted in their use for dyeing other materials, including nylon and wool-polyester blends, indicating a broad utility in the textile industry. ontosight.airesearchgate.netgrafiati.com While techniques for dyeing leather are well-established, the specific use of this compound-based dyes for leather is a plausible extension of their function as coloring agents. ontosight.aiyoutube.com
Table 2: Performance of Disperse Dyes from this compound on Polyester
| Diazo Component Used in Synthesis | Shade on Polyester | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| Heterocyclic Amine 1 | Reddish Brown | 5-6 | 4-5 |
| Heterocyclic Amine 2 | Violet | 6 | 5 |
| Heterocyclic Amine 3 | Bluish Violet | 5 | 5 |
| Heterocyclic Amine 4 | Brownish Red | 6-7 | 4-5 |
Source: Adapted from findings on dyeing performance of synthesized dyes. researchgate.net
Incorporation into Plastic and Glass Composite Materials
Derivatives of m-toluidine are utilized as chemical intermediates and promoters in the polymer industry. Specifically, related compounds like N,N-Di-[2-Hydroxyethyl]-M-Toluidine serve as cure promoters for unsaturated polyester resins and are used in the manufacture of elastomeric polyurethane plastics. tristarintermediates.org N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine is also listed as a cure promoter for unsaturated polyester resins. tristarintermediates.org This role is critical in controlling the polymerization process, which determines the final mechanical properties of the plastic. Given its structural similarities, this compound has potential applications in similar polymerization processes.
Structure Activity Relationships and Derivative Studies of N,n Dicyanoethyl M Toluidine Analogues
Comparative Analysis with Structurally Related m-Toluidine (B57737) Derivatives
The primary difference lies in the nature of the N-substituents. While the methyl and ethyl groups in N,N-Dimethyl-m-toluidine and N,N-Diethyl-m-toluidine are simple alkyl groups, the hydroxyethyl (B10761427) and cyanoethyl groups introduce additional functional sites. The polar cyanoethyl groups in N,N-Dicyanoethyl-m-toluidine are expected to impart properties that differ significantly from the less polar alkyl or the hydrogen-bonding capable hydroxyethyl groups.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key N-Substituents | Noteworthy Properties |
| This compound | 18934-20-8 | C₁₃H₁₅N₃ | 213.28 | Dicyanoethyl | Polar; high reactivity with nucleophiles. uni.lu |
| N,N-Bis(2-hydroxyethyl)-m-toluidine | 91-99-6 | C₁₁H₁₇NO₂ | 195.26 | Di(hydroxyethyl) | Water-soluble; viscous liquid. fujifilm.com |
| N,N-Diethyl-m-toluidine | 91-67-8 | C₁₁H₁₇N | 163.26 | Diethyl | Used as an intermediate in dye and pharmaceutical synthesis. biosynth.comsmolecule.com |
| N,N-Dimethyl-m-toluidine | 121-72-2 | C₉H₁₃N | 135.21 | Dimethyl | Reacts exothermically with acids; building block for complex compounds. echemi.comchemicalbook.com |
This table is generated based on data from multiple sources. uni.lufujifilm.combiosynth.comsmolecule.comechemi.comchemicalbook.com
Compared to the simple alkyl derivatives, the dicyanoethyl compound possesses heightened polarity due to the nitrile groups. This increased polarity likely influences its solubility and intermolecular interactions. In contrast, N,N-Bis(2-hydroxyethyl)-m-toluidine, with its hydroxyl groups, has the capacity for hydrogen bonding, rendering it more water-soluble than its alkyl or cyanoethyl counterparts. The reactivity of these compounds also varies; for instance, N,N-Dimethyl-m-toluidine is noted for its ability to neutralize acids in exothermic reactions. echemi.comchemicalbook.com
Impact of N-Substitution on Electronic and Spectroscopic Properties
The substituents on the amino nitrogen of the m-toluidine core have a profound effect on the molecule's electronic and spectroscopic characteristics. The nitrogen's lone pair of electrons can interact with the aromatic ring's π-system, and the nature of the N-substituents modulates this interaction.
Electron-donating alkyl groups, such as methyl and ethyl, increase the electron density on the nitrogen atom, which in turn enhances the electron-donating effect towards the aromatic ring. This generally leads to a bathochromic (red) shift in the UV-Vis absorption spectra.
In contrast, the cyanoethyl group (-CH₂CH₂CN) is an electron-withdrawing group due to the polarity of the carbon-nitrogen triple bond. This electron-withdrawing nature reduces the electron-donating ability of the amino nitrogen to the aromatic ring. This modulation of the electronic distribution within the molecule is reflected in its spectroscopic properties. Studies on related systems have shown that the introduction of electron-withdrawing groups can lead to significant shifts in absorption spectra. researchgate.net For example, the absorption spectra of certain azo dyes showed a bathochromic shift as the polarity of the solvent increased, and the nature of substituent groups on the dye structure influenced these properties. researchgate.net
The spectroscopic properties of N,N-Diethyl-m-toluidine have been characterized using various techniques, including 1H NMR, IR, and mass spectrometry. nih.govchemicalbook.com Similarly, spectral data is available for N,N-Dimethyl-m-toluidine. nih.gov A comparative analysis of the spectral data for this compound with these analogues would provide direct evidence of the electronic impact of the cyanoethyl groups.
| Derivative | N-Substituent Type | Expected Electronic Effect on Aromatic Ring | Impact on Spectroscopic Properties |
| N,N-Dimethyl-m-toluidine | Electron-donating (alkyl) | Increased electron density | Modulates absorption and emission spectra. nih.gov |
| N,N-Diethyl-m-toluidine | Electron-donating (alkyl) | Increased electron density | Affects absorption maxima and molar absorptivity. biosynth.comnih.gov |
| N,N-Bis(2-hydroxyethyl)-m-toluidine | Electron-donating with polar groups | Complex electronic influence due to -OH groups | Potential for shifts due to hydrogen bonding and solvent interactions. ontosight.ai |
| This compound | Electron-withdrawing (cyanoethyl) | Reduced electron density from nitrogen to ring | Expected to cause shifts in absorption spectra compared to alkyl derivatives. researchgate.net |
This table illustrates the expected impact of different N-substituents on the properties of m-toluidine derivatives. biosynth.comresearchgate.netnih.govnih.govontosight.ai
Modulation of Reactivity through Aromatic Ring Substitution
The reactivity of the aromatic ring in toluidine derivatives towards electrophilic aromatic substitution is governed by the directing effects of the substituents already present: the amino group and the methyl group. Both are activating groups and ortho-, para-directors. libretexts.orgmasterorganicchemistry.com However, the substitution pattern on the aromatic ring itself can further modulate this reactivity.
In m-toluidine derivatives, the amino and methyl groups are meta to each other. Their activating effects reinforce each other at the positions ortho and para to each group. The presence of substituents on the aromatic ring can either enhance or diminish the ring's nucleophilicity. Electron-donating groups will further activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups will deactivate it. ulisboa.ptmsu.edu
For instance, the nitration of m-toluidine demonstrates how the existing groups direct incoming electrophiles. ulisboa.pt The reactivity can be significantly altered by changing the substituents on the ring. The introduction of a strongly deactivating group, like a nitro group, would make subsequent electrophilic substitution reactions more difficult. Conversely, adding another activating group would increase the reaction rate. libretexts.orgresearchgate.net
Quantitative Structure-Activity Relationships (QSARs) in Related Systems
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. While specific QSAR studies on this compound are not widely reported, research on related toluidine and aniline (B41778) derivatives provides valuable insights.
QSAR studies on other toluidine derivatives have been conducted to understand various properties. For example, a QSAR study on o-toluidine (B26562) was performed to gain pharmacokinetic insights from its iodination product. researcher.liferesearchgate.net Another study focused on Schiff bases derived from o-, m-, and p-toluidine (B81030) to evaluate their antimicrobial activity, finding that the position of the methyl group influenced the biological effect. researchgate.net
Future Research Directions and Emerging Applications of N,n Dicyanoethyl M Toluidine
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of N,N-Dicyanoethyl-m-toluidine involves the cyanoethylation of m-toluidine (B57737) with acrylonitrile (B1666552). While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. researchgate.netijnc.irrsc.orgmdpi.com
Key areas of investigation could include:
Catalyst Development: Research into novel catalysts could lead to milder reaction conditions, higher yields, and improved selectivity, minimizing the formation of by-products. The use of solid acid or base catalysts, such as zeolites, could offer advantages in terms of catalyst recovery and reusability, reducing waste and processing costs. researchgate.net For instance, alkali metal ion-exchanged zeolites have shown effectiveness in the cyanoethylation of other organic molecules. researchgate.net
Alternative Solvents and Solvent-Free Conditions: The exploration of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with volatile organic compounds (VOCs). Furthermore, developing solvent-free reaction conditions, potentially utilizing mechanochemistry or microwave-assisted synthesis, would represent a significant advancement in the sustainable production of this compound. mdpi.comrsc.org Microwave heating, in particular, has been shown to accelerate reaction rates and improve energy efficiency in various organic syntheses. mdpi.com
Continuous Flow Synthesis: Shifting from batch processing to continuous flow chemistry could offer numerous benefits, including enhanced safety, better process control, and easier scalability. A continuous flow setup for the cyanoethylation of m-toluidine would allow for precise control over reaction parameters, leading to a more consistent and efficient production process.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Development of novel zeolite or solid acid/base catalysts. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency, potential for solvent-free conditions. | Optimization of microwave parameters and catalyst systems. mdpi.com |
| Mechanochemistry | Solvent-free, reduced energy consumption, access to novel reactivity. | Design of suitable grinding and milling protocols. mdpi.com |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Development and optimization of microreactor systems. |
Development of Advanced In-Situ Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics of the synthesis of this compound is crucial for process optimization. The development and application of advanced in-situ spectroscopic techniques will be instrumental in achieving this. youtube.comrsc.org
Future research in this area could involve:
Operando Spectroscopy: Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the chemical transformations occurring during the cyanoethylation reaction. chimia.chtue.nlmdpi.com This would enable the identification of reaction intermediates, the elucidation of the catalytic cycle, and the study of catalyst deactivation mechanisms under actual process conditions.
In-Situ NMR Spectroscopy: High-resolution in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the reaction progress and quantify the formation of products and by-products in real-time, offering detailed insights into the reaction kinetics.
Transient Kinetic Studies: The use of techniques like transient in-situ infrared spectroscopy can help to unravel the dynamics of surface intermediates on a catalyst, providing a more profound understanding of the elementary steps in the catalytic process. mdpi.com
These advanced characterization methods will be invaluable for the rational design of more efficient and selective catalysts and for the optimization of reaction conditions for the synthesis of this compound.
Integration into Next-Generation Organic Electronic Devices and Sensing Platforms
The electronic properties of this compound, stemming from the electron-donating toluidine moiety and the electron-withdrawing cyano groups, make it a promising candidate for applications in organic electronics.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): The compound could be investigated as a host material or an interlayer in OLED devices. mdpi.comresearchgate.netmdpi.comfrontiersin.org Its bipolar nature might facilitate charge transport and improve device efficiency and stability. Derivatives of toluidine have been explored in the context of OLEDs, suggesting that this compound could also be a valuable component. mdpi.com
Organic Photovoltaics (OPVs): As a component in the active layer or as an interfacial material in OPV cells, this compound could contribute to efficient charge separation and transport. mdpi.comresearchgate.net1-material.comrsc.orgresearchgate.net The development of non-fullerene acceptors has opened up new avenues for material design in OPVs, and the properties of this compound merit investigation in this context. 1-material.com
Chemical Sensors: The nitrile groups in this compound can potentially interact with various analytes through hydrogen bonding or other non-covalent interactions. This makes it a candidate for the development of novel chemosensors. The compound could be incorporated into a polymer matrix or coated onto a transducer surface to create a sensing platform for the detection of specific ions or molecules.
The following table outlines potential roles for this compound in organic electronic devices:
| Device | Potential Role | Anticipated Benefit |
| OLEDs | Host material, charge transport layer, interfacial layer. | Improved charge balance, enhanced efficiency, increased device lifetime. mdpi.com |
| OPVs | Component in the bulk heterojunction, interfacial modification layer. | Enhanced charge separation and transport, improved power conversion efficiency. mdpi.com |
| Chemical Sensors | Active sensing material, component of a sensing membrane. | Selective detection of specific analytes through targeted interactions. |
Theoretical Predictions for Rational Material Design and Performance Enhancement
Computational chemistry and molecular modeling are powerful tools for predicting the properties of new materials and for guiding their rational design. researchgate.netscifiniti.com The application of these methods to this compound and its derivatives will be crucial for accelerating the discovery of new applications.
Future theoretical studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of this compound. dntb.gov.uaals-journal.comscirp.orgmdpi.comorientjchem.org These calculations can provide insights into its charge transport characteristics, its potential as a donor or acceptor material, and its interactions with other molecules.
Time-Dependent DFT (TD-DFT): TD-DFT calculations can be employed to predict the absorption and emission spectra of the compound, which is essential for its potential application in OLEDs and other optoelectronic devices. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the morphology and dynamics of this compound in thin films or in blends with other materials, which is critical for understanding the performance of organic electronic devices.
These theoretical predictions will provide a roadmap for the synthesis of new derivatives of this compound with tailored properties for specific applications.
Investigation into Photophysical Processes and Energy Transfer Mechanisms
A detailed understanding of the photophysical properties of this compound is a prerequisite for its use in optoelectronic applications.
Future research should aim to:
Characterize Excited States: Investigate the nature of the excited states (e.g., charge-transfer character, singlet-triplet energy gap) through a combination of spectroscopic techniques and theoretical calculations. This is particularly important for assessing its potential as a thermally activated delayed fluorescence (TADF) emitter in OLEDs.
Probe Energy Transfer Dynamics: In blends with other materials, it is crucial to study the efficiency and mechanism of energy transfer processes. Time-resolved spectroscopy can be used to probe these dynamics on ultrafast timescales.
Explore Solvatochromism: The sensitivity of the absorption and emission spectra of this compound to the polarity of its environment (solvatochromism) could be explored for sensing applications.
A thorough investigation of these photophysical processes will provide the fundamental knowledge needed to design and fabricate high-performance optoelectronic devices based on this compound.
Multi-functional Material Development based on this compound Derivatives
The chemical structure of this compound offers multiple sites for chemical modification, opening up possibilities for the development of multi-functional materials. klinger-lab.denih.govnih.gov
Future research could explore:
Polymerization: The nitrile groups can be chemically transformed into other functional groups that can act as monomers for polymerization. This could lead to the synthesis of novel polymers with tailored electronic and physical properties. For example, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, which are common monomers in polymer synthesis.
"Click" Chemistry: The introduction of "clickable" functionalities, such as alkynes or azides, onto the this compound scaffold would enable its facile incorporation into more complex macromolecular architectures through highly efficient and orthogonal click reactions. rsc.org
Hybrid Materials: The compound could be integrated into inorganic or hybrid organic-inorganic materials to create composites with novel properties. For instance, it could be used to functionalize nanoparticles or to create hybrid perovskite materials for optoelectronic applications.
The development of such multi-functional materials based on this compound derivatives holds significant promise for a wide range of advanced applications, from flexible electronics to smart coatings.
Q & A
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
